molecular formula C8H12FNO B6177392 6-fluorospiro[3.3]heptane-2-carboxamide CAS No. 2715119-79-0

6-fluorospiro[3.3]heptane-2-carboxamide

Cat. No.: B6177392
CAS No.: 2715119-79-0
M. Wt: 157.2
InChI Key:
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Description

6-fluorospiro[3.3]heptane-2-carboxamide is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and a carboxamide group

Preparation Methods

The synthesis of 6-fluorospiro[33]heptane-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

6-fluorospiro[3.3]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogenation or amination.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-fluorospiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

6-fluorospiro[3.3]heptane-2-carboxamide can be compared with other spirocyclic compounds, such as:

  • 6-chlorospiro[3.3]heptane-2-carboxamide
  • 6-bromospiro[3.3]heptane-2-carboxamide
  • 6-iodospiro[3.3]heptane-2-carboxamide

These compounds share a similar spirocyclic structure but differ in the halogen atom present. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptane-2-carboxamide involves the reaction of a spirocyclic ketone with an amine in the presence of a fluorinating agent.", "Starting Materials": [ "Spirocyclic ketone", "Amine", "Fluorinating agent", "Solvent" ], "Reaction": [ "Dissolve the spirocyclic ketone and amine in a suitable solvent", "Add the fluorinating agent to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and isolate the product by filtration or chromatography", "Purify the product by recrystallization or other suitable method" ] }

CAS No.

2715119-79-0

Molecular Formula

C8H12FNO

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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